molecular formula C17H13BrN2O2 B2822547 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide CAS No. 1809524-06-8

2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide

Cat. No.: B2822547
CAS No.: 1809524-06-8
M. Wt: 357.207
InChI Key: KGQWVLLFIDTOIE-UHFFFAOYSA-N
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Description

2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide (CAS 1809524-06-8) is a synthetic organic compound with the molecular formula C17H13BrN2O2 and a molecular weight of 357.21 g/mol . This benzamide derivative features a brominated aromatic system and a critical propargylamide (prop-2-yn-1-yl) functional group. The presence of the alkyne moiety in its structure makes it a valuable building block in materials science, particularly for click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for synthesizing novel polymers, dendrimers, and other functional materials . Researchers value this compound for its use as a key intermediate in the synthesis of more complex molecular architectures. The compound is offered by several chemical suppliers with a typical purity of 95% to 97%, available in quantities from 50 mg to 1 g . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or animal use. Buyer is responsible for verifying product identity and/or purity.

Properties

IUPAC Name

2-bromo-N-[4-(prop-2-ynylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18/h1,3-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQWVLLFIDTOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15BrN2O
  • Molecular Weight : 345.21 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing a carbamoyl group have been shown to inhibit cancer cell proliferation effectively. In a study involving various synthesized analogs, compounds with similar functionalities demonstrated IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancers .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-435 (breast cancer)15.1
Compound BEKVX (lung cancer)25.9
Compound COVCAR-4 (ovarian cancer)28.7

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are critical enzymes in neurotransmission. Compounds with a carbamoyl moiety have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed IC50 values as low as 1.60 µM for BChE, indicating strong potential for treating cognitive disorders .

CompoundEnzyme TargetIC50 (µM)
Compound DAChE38.98
Compound EBChE1.60

The biological activity of This compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound likely binds to the active sites of specific enzymes, inhibiting their function and thereby affecting metabolic pathways.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cells, which can trigger apoptosis in tumor cells.

Case Study 1: Anticancer Efficacy

In a controlled study, a derivative of the compound was tested against various cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, demonstrating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds on neuroblastoma cells. The findings suggested that these compounds could protect against oxidative stress-induced apoptosis, indicating their potential use in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties: Research indicates that 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Analgesic Effects: Studies have demonstrated that the compound can reduce pain responses in animal models, indicating its promise as a pain management agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the creation of more complex molecules. It can participate in reactions such as:

  • Substitution Reactions: The bromine atom can be substituted with different nucleophiles to yield diverse derivatives.
  • Functional Group Transformations: The presence of the carbamoyl group allows for further functionalization, enhancing the compound's utility in synthetic chemistry .

Materials Science

In materials science, this compound is explored for its potential applications in developing new materials with specific properties. Its ability to form stable bonds and participate in polymerization reactions makes it a candidate for creating advanced materials used in electronics and coatings .

Case Study 1: Anti-inflammatory Activity

A study involving animal models showed that administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), key markers of inflammation. This suggests that the compound could be developed into a therapeutic agent for inflammatory conditions .

Case Study 2: Analgesic Efficacy

In a controlled trial with rodents, varying doses of the compound were administered. Results indicated a dose-dependent reduction in pain responses measured by behavioral tests, supporting its potential use in pain relief therapies .

Case Study 3: Antioxidant Activity

Research highlighted the compound's ability to scavenge free radicals effectively, showcasing its potential application in neurodegenerative diseases where oxidative stress is prevalent .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The following table summarizes key structural analogues and their differences:

Compound Name Substituent Features Key Structural Differences Potential Applications/Effects References
Target Compound 2-bromo, N-(propargyl carbamoyl phenyl) Reference structure Click chemistry, kinase inhibition
4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide 4-bromoacetyl, propargyl carbamoyl Bromoacetyl vs. bromobenzamide Electrophilic reactivity, probe synthesis
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide 2-bromo, pyrazole-linked methylbenzyl Heterocyclic amine substituent Enhanced solubility, receptor binding
2-Bromo-N-(4-{[(4,6-dimethylpyrimidinyl)amino]sulfonyl}phenyl)benzamide 2-bromo, sulfonamide-pyrimidine Sulfonamide vs. carbamoyl, pyrimidine moiety PI3K inhibition, metabolic stability
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide 4-bromo, 3-methyl, allyl carbamoyl Allyl (alkene) vs. propargyl (alkyne) Reduced stability, altered reactivity
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, nitro-substituted phenyl Nitro (electron-withdrawing) vs. carbamoyl Photolabile intermediates, oxidative stress

Electronic and Steric Effects

  • Propargyl vs. Allyl Groups : The propargyl group in the target compound introduces a linear alkyne, enabling Huisgen cycloaddition (click chemistry), whereas allyl groups (e.g., in ) lack this reactivity. The steric bulk of propargyl may also hinder rotational freedom compared to allyl .
  • Sulfonamide vs.
  • Heterocyclic Substitutions : Pyrazole () and benzimidazole () substituents introduce planar aromatic systems, enhancing π-π stacking interactions in biological targets .

Crystallographic and Physicochemical Data

  • Crystal Packing : The title compound in exhibits two molecules per asymmetric unit, with hydrogen bonding stabilizing the structure. Similar bromobenzamides () show planar phenyl rings, suggesting consistent conformational rigidity .
  • Lipophilicity : The propargyl group increases logP compared to allyl or nitro-substituted analogues, impacting bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide?

  • Methodology :

  • Step 1 : Synthesize the brominated benzamide core via coupling 2-bromobenzoic acid with aniline derivatives using carbodiimide-mediated amidation (e.g., EDC/HOBt).
  • Step 2 : Introduce the propargyl carbamoyl group by reacting 4-aminophenyl isocyanate with propargylamine, followed by coupling to the bromobenzamide core.
  • Key Tools : Monitor reaction progress via TLC and purify intermediates using column chromatography .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the propargyl (alkyne proton at δ ~2.5 ppm) and bromobenzamide moieties.
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 357.02).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination if suitable crystals are obtained .

Q. What are the feasible chemical reactions for this compound under standard conditions?

  • Alkyne Reactivity : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis.
  • Bromine Substitution : Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Amide Hydrolysis : Test stability under acidic (HCl) or basic (NaOH) conditions to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to predict binding modes with proteins (e.g., kinases or receptors). Optimize scoring functions for halogen bonding (Br···O/N interactions) .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to evaluate binding stability over 100+ ns trajectories .

Q. What strategies resolve crystallographic data discrepancies during structure determination?

  • Refinement Protocols :

  • Use SHELXL for iterative refinement, adjusting parameters like occupancy and thermal displacement.
  • Validate with R-factors (R₁ < 0.05) and check electron density maps (e.g., omit maps) for missing/disordered atoms .
    • Data Quality : Ensure high-resolution (<1.2 Å) datasets and address twinning via PLATON or similar software .

Q. How does the propargyl group influence cross-coupling reaction efficiency?

  • Steric and Electronic Effects :

  • Steric Hindrance : The propargyl carbamoyl group may slow Pd-catalyzed coupling; optimize ligand systems (e.g., XPhos) to enhance reactivity.
  • Directing Effects : The alkyne can act as a transient directing group in C–H activation reactions. Compare reactivity with non-propargyl analogs .

Q. What analytical approaches quantify degradation products under varying pH conditions?

  • Stability Studies :

  • Forced Degradation : Expose the compound to pH 1–13 buffers at 40–60°C. Analyze samples via HPLC-MS to identify hydrolyzed products (e.g., cleavage of the amide bond).
  • Kinetic Modeling : Use pseudo-first-order kinetics to calculate degradation rate constants (k) and activation energy (Eₐ) .

Comparative Analysis Table

Property This compound 4-Bromo-N-phenylbenzamide (Analog)
Molecular Weight 357.02 g/mol276.12 g/mol
Key Functional Groups Bromobenzamide, propargyl carbamoylBromobenzamide
Reactivity Alkyne-enabled bioconjugation; Suzuki couplingLimited to bromine substitution
Crystallinity Moderate (requires propargyl optimization)High (well-documented structures)
Biological Target Range Broader (due to alkyne versatility)Narrower (primarily kinase inhibitors)

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